2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid
CAS No.: 338982-16-4
Cat. No.: VC7914953
Molecular Formula: C11H6F3NO2S
Molecular Weight: 273.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338982-16-4 |
|---|---|
| Molecular Formula | C11H6F3NO2S |
| Molecular Weight | 273.23 g/mol |
| IUPAC Name | 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C11H6F3NO2S/c12-11(13,14)8-7(10(16)17)18-9(15-8)6-4-2-1-3-5-6/h1-5H,(H,16,17) |
| Standard InChI Key | YQIRASZRRDKWSG-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C(F)(F)F |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=C(S2)C(=O)O)C(F)(F)F |
Introduction
Biological Activities
Thiazole derivatives are known for their diverse biological activities, including antibacterial, antitubercular, and anticancer properties. For example, compounds like 2-((5-(3-(2-fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione have shown significant antimitotic activity against human tumor cells . While specific data on 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is lacking, related compounds suggest potential biological applications.
Applications and Future Directions
Given the biological activities associated with thiazole derivatives, further research into 2-phenyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid could explore its potential as a pharmaceutical agent. The presence of a trifluoromethyl group, known for enhancing bioavailability and stability, suggests potential advantages in drug design.
Data Table: Comparison of Related Thiazole Derivatives
| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |
|---|---|---|---|
| 4-Phenyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | 273.23 g/mol | Not specified | |
| 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid | 287.26 g/mol | Potential pharmaceutical applications | |
| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Complex structure | Not specified | Antimitotic activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume